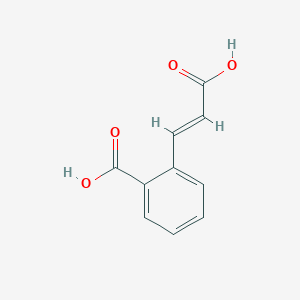

2-Carboxycinnamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWPNMHQRGNQHH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-40-8 | |

| Record name | 2-(2-Carboxyvinyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Carboxycinnamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Carboxycinnamic acid, a dicarboxylic acid derivative of cinnamic acid, is a molecule of growing interest in the fields of medicinal chemistry, materials science, and biocatalysis. Its unique structural features, including two carboxylic acid groups with different reactivities and a flexible backbone, distinguish it from other aromatic carboxylic acids. This guide provides an in-depth overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to cream-colored solid. The predominantly trans isomer is the most common form. While two CAS numbers are associated with this compound, 612-40-8 is the most frequently cited for the trans isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 612-40-8 (predominantly trans) | [1] |

| 18454-53-0 | [2] | |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | 197-202 °C | [3] |

| Boiling Point | 248.14 °C (rough estimate) | [3] |

| Density | 1.396 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |

| pKa | 3.49 ± 0.36 (Predicted) | [3] |

| Appearance | White to cream solid/powder | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Perkin reaction and catalytic oxidation being the most common.

Experimental Protocol: Synthesis via Perkin Reaction

The Perkin reaction provides a general method for the synthesis of α,β-unsaturated aromatic acids. For this compound, this would involve the condensation of 2-formylbenzoic acid with acetic anhydride in the presence of a weak base like sodium acetate.

Materials:

-

2-Formylbenzoic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

10% Sodium carbonate solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and flask

-

Filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-formylbenzoic acid (1 equivalent), acetic anhydride (2-3 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1.5 equivalents).

-

Heating: Heat the mixture in a heating mantle to 180°C for 5-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

-

Carefully add a 10% sodium carbonate solution with stirring until the solution is alkaline (check with pH paper). This converts the this compound into its water-soluble sodium salt.

-

If unreacted aldehyde is present, it can be removed by steam distillation at this stage.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated to boiling for a few minutes, followed by hot filtration.

-

-

Precipitation: Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete (the pH should be acidic).

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water.

-

Purify the crude this compound by recrystallization from an ethanol/water mixture.

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Biological Activities and Potential Applications

While specific biological studies on this compound are limited, the broader class of cinnamic acid derivatives has been extensively investigated for a range of pharmacological activities. This suggests potential avenues for the application of this compound in drug development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of cinnamic acid and its derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: In Vitro Anticancer Activity of Selected Cinnamic Acid Derivatives (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Cinnamic acid | Glioblastoma, Melanoma, Prostate, Lung Carcinoma | 1000 - 4500 | [5] |

| Caffeic acid phenethyl ester (CAPE) | Breast (MCF-7) | ~3.2 | [6] |

| Ferulic acid | Not specified | Weak activity | [7] |

| p-Coumaric acid | Not specified | Weak activity | [7] |

| Novel Cinnamic Acid Derivatives | Lung (A-549) | 10 - 18 | [4] |

| Hybrid Cinnamic Acid Derivatives | Breast (MCF-7) | 15.28 - 28.29 (µg/mL) | [2] |

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of Selected Cinnamic Acid Derivatives

| Compound/Assay | Target/Model | Activity/IC₅₀ | Reference(s) |

| Cinnamic acid | TNF-α mRNA in EWAT | Significant reduction | [8] |

| Caffeic acid phenethyl ester (CAPE) | NF-κB activation | Potent inhibitor | [9] |

| Ferulic acid | LPS-stimulated macrophages | Inhibition of NO production | [10] |

| p-Coumaric acid | LPS-stimulated macrophages | Inhibition of NO production | [10] |

| Cinnamic Acid Hybrids | COX-2 Inhibition | IC₅₀ = 7.4 - 100 µM | [11] |

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are well-documented and are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Table 4: In Vitro Antioxidant Activity of Selected Cinnamic Acid Derivatives (IC₅₀ values)

| Compound | Assay | IC₅₀ | Reference(s) |

| Cinnamic acid | DPPH | 0.18 µg/mL | [12] |

| Caffeic acid | DPPH | Potent scavenger | [13] |

| Ferulic acid | DPPH | Potent scavenger | [13] |

| Acetylated Cinnamic Acid | DPPH | 0.16 µg/mL | [12] |

Enzyme Inhibition

Cinnamic acid and its derivatives have been found to inhibit various enzymes, suggesting their potential as therapeutic agents for different diseases.

Table 5: Enzyme Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Enzyme | Inhibition Type | IC₅₀/Kᵢ | Reference(s) |

| 4-Carboxycinnamic acid | Polyphenol Oxidase | Mixed-type | Strongest inhibitor among tested | [4] |

| Caffeic acid | Intestinal Maltase | Mixed-inhibition | 0.74 mM | [7] |

| Ferulic acid | Intestinal Maltase | Mixed-inhibition | 0.79 mM | [7] |

| Ferulic acid | Intestinal Sucrase | Mixed-type | 0.45 mM | [7] |

| α-Hydroxycinnamic acid derivatives | Pyruvate Carboxylase | Competitive/Mixed-type | Kᵢ = 0.74 µM (for compound 8v) | [1] |

Modulation of Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is scarce, the modulation of pathways like NF-κB, MAPK, and PKC-θ by related compounds provides a framework for future research.

Caption: Potential modulation of key signaling pathways by cinnamic acid derivatives.

Applications in Drug Development and Materials Science

The versatile chemical nature of this compound makes it a valuable scaffold for the synthesis of novel bioactive compounds. Its derivatives are being investigated for anti-inflammatory, antimicrobial, and anticancer properties.[2] Furthermore, its ability to act as a flexible ligand has led to its use in the synthesis of metal-organic frameworks (MOFs). These materials have potential applications in drug delivery, bio-sensing, and bio-imaging.

Conclusion

This compound is a promising molecule with a unique chemical structure that lends itself to a variety of applications. While research directly focused on its biological activities is still emerging, the extensive data on related cinnamic acid derivatives suggest a high potential for this compound in the development of new therapeutic agents. Further investigation into its specific interactions with biological targets and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to explore the multifaceted nature of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 18454-53-0 | Benchchem [benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biomedres.us [biomedres.us]

- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of trans-2-Carboxycinnamic Acid from Naphthols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic routes for producing trans-2-carboxycinnamic acid from naphthol precursors. The primary focus is on a high-yield, one-pot catalytic domino oxidation method. Alternative multi-step pathways are also discussed, offering flexibility in synthetic strategy. This document is intended for an audience with a strong background in organic chemistry and assumes familiarity with standard laboratory techniques and safety protocols.

Introduction

trans-2-Carboxycinnamic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other functional materials. Its rigid, unsaturated dicarboxylic acid structure makes it an attractive scaffold for creating complex molecular architectures. While several synthetic methods exist for cinnamic acid derivatives, this guide specifically addresses the conversion of readily available naphthols into this target molecule. The direct oxidative cleavage of the naphthalene ring system presents a potentially efficient route, and recent advances in catalysis have made this a viable and high-yielding strategy.

Primary Synthetic Route: Catalytic Domino Oxidation of Naphthols

A highly effective method for the synthesis of trans-2-carboxycinnamic acid involves the catalytic domino oxidation of naphthols. This one-pot reaction proceeds in nearly quantitative yields and represents the most direct and efficient route from naphthol precursors.

The reaction utilizes aqueous hydrogen peroxide as the primary oxidant in the presence of a diaryl diselenide catalyst. The catalyst, 2,2'-dinitro-4,4'-ditrifluoromethyldiphenyl diselenide, facilitates the oxidative cleavage of one of the naphthalene rings to afford the desired dicarboxylic acid.

Experimental Protocol: Catalytic Domino Oxidation of 2-Naphthol

This protocol is based on the reported catalytic domino oxidation of naphthols.

Materials:

-

2-Naphthol

-

2,2'-dinitro-4,4'-ditrifluoromethyldiphenyl diselenide (catalyst)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

tert-Butanol (solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-naphthol (1.0 mmol) in tert-butanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add the 2,2'-dinitro-4,4'-ditrifluoromethyldiphenyl diselenide catalyst (0.05 mmol, 5 mol%).

-

To this mixture, add 30% aqueous hydrogen peroxide (5.0 mmol) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, attach a reflux condenser and heat the reaction mixture to 60°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL).

-

Acidify the combined bicarbonate washes to pH 2 with 1 M HCl.

-

The product, trans-2-carboxycinnamic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Data Presentation

| Starting Material | Catalyst | Oxidant | Solvent | Yield (%) | Reference |

| 2-Naphthol | 2,2'-dinitro-4,4'-ditrifluoromethyldiphenyl diselenide | 30% aq. H₂O₂ | tert-Butanol | ~95% | [1] |

| 1-Naphthol | 2,2'-dinitro-4,4'-ditrifluoromethyldiphenyl diselenide | 30% aq. H₂O₂ | tert-Butanol | ~95% | [1] |

Reaction Pathway

Caption: Catalytic Domino Oxidation Pathway.

Alternative Synthetic Routes

While the catalytic domino oxidation is the most direct method, multi-step synthetic sequences can also be employed. These routes may be advantageous if the specific catalyst for the domino reaction is unavailable or if alternative starting materials are more accessible.

Route 1: Ozonolysis of Naphthol and Subsequent Condensation

This pathway involves the oxidative cleavage of the naphthol ring system to an ortho-carboxybenzaldehyde intermediate, followed by a condensation reaction to form the cinnamic acid derivative.

References

2-Carboxycinnamic Acid: A Versatile Ligand for the Design and Synthesis of Coordination Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coordination polymers (CPs) and metal-organic frameworks (MOFs) have garnered significant attention for their diverse structures and potential applications in gas storage, catalysis, sensing, and drug delivery. The choice of the organic ligand is paramount in dictating the final architecture and properties of these materials. 2-Carboxycinnamic acid (2-ccm), with its rigid backbone and versatile coordination sites, presents a compelling case as a building block for novel coordination polymers. This technical guide provides a comprehensive overview of the use of this compound as a primary ligand in the synthesis of coordination polymers, with a focus on its role in directing the structure of the resulting materials. This document details the synthesis, structural characterization, and potential properties of these compounds, offering valuable insights for researchers in materials science and medicinal chemistry.

Introduction to this compound as a Ligand

This compound is a dicarboxylic acid featuring a rigid phenyl ring and a flexible acrylic acid moiety. This combination of a rigid core and rotational freedom in the carboxyl groups allows for the formation of diverse and intricate coordination polymer structures. The presence of two carboxyl groups provides multiple coordination modes, enabling the ligand to bridge metal centers in various ways to form one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. The versatility of this compound is further enhanced by its ability to act in concert with secondary ligands, such as N,N-donor molecules, to fine-tune the resulting supramolecular architecture. The potential for creating helical structures using this ligand is of particular interest due to their relevance in asymmetric catalysis and nonlinear optical materials.[1]

Synthesis of Coordination Polymers with this compound

The synthesis of coordination polymers using this compound typically involves hydrothermal methods.[1] This technique utilizes water as a solvent at elevated temperatures and pressures to facilitate the dissolution of reactants and promote the crystallization of the final product. The general synthetic workflow is depicted below.

Experimental Protocol: Synthesis of Cadmium-based Coordination Polymers

The following protocols are based on the work of Li et al. (2005) for the synthesis of four cadmium(II) coordination polymers with this compound (2-ccm) and various secondary N,N-donor ligands.[1]

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

This compound (2-ccm)

-

2,2′-bipyridine (2,2′-bipy)

-

1,10-phenanthroline (1,10-phen)

-

1,3-di(4-pyridyl)propane (bpp)

-

4,4′-bipyridine (4,4′-bipy)

-

Deionized water

General Procedure: A mixture of Cd(NO₃)₂·4H₂O, this compound, and the respective secondary N,N-donor ligand in a 1:1:1 molar ratio is prepared in deionized water. The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to 160 °C for 72 hours. The autoclave is then cooled slowly to room temperature. The resulting crystals are collected by filtration, washed with deionized water, and dried in air.

Structural Diversity of this compound-based Coordination Polymers

The dimensionality and topology of coordination polymers synthesized with this compound are highly dependent on the choice of the secondary ligand. The work by Li et al. demonstrates how terminal, flexible bridging, and rigid bridging N,N-donor ligands can direct the formation of 1D helical chains, 1D double-stranded zigzag chains, and 2D networks, respectively, in cadmium-based systems.[1]

Structural Data of Cadmium-based Coordination Polymers

The following table summarizes the structural parameters of the four cadmium(II) coordination polymers synthesized by Li et al. (2005).[1]

| Compound | Secondary Ligand (L) | Formula | Crystal System | Space Group | Cd-O Bond Lengths (Å) | Cd-N Bond Lengths (Å) |

| 1 | 2,2′-bipyridine | [Cd(ccm)(2,2′-bipy)(H₂O)]·H₂O | Monoclinic | P2₁/c | 2.264 - 2.616 | 2.345, 2.356 |

| 2 | 1,10-phenanthroline | [Cd(ccm)(1,10-phen)(H₂O)]·H₂O | Monoclinic | P2₁/c | 2.265 - 2.697 | 2.363, 2.369 |

| 3 | 1,3-di(4-pyridyl)propane | [Cd(ccm)(bpp)(H₂O)]·H₂O | Monoclinic | P2₁/n | 2.271 - 2.502 | 2.313, 2.327 |

| 4 | 4,4′-bipyridine | [Cd(ccm)(4,4′-bipy)]·4H₂O | Monoclinic | C2/c | 2.298 - 2.541 | 2.321, 2.339 |

Properties and Potential Applications

While the specific properties of coordination polymers based on this compound are not extensively documented, inferences can be drawn from the structural motifs and the general characteristics of similar coordination polymers.

Luminescence

Coordination polymers, particularly those with d¹⁰ metal ions like Cd(II) and Zn(II), are known to exhibit luminescence. The emission properties are often ligand-based, arising from π*→π or n→π transitions within the organic linkers. The incorporation of aromatic N,N-donor ligands can further influence the luminescent behavior. It is anticipated that coordination polymers of this compound would exhibit photoluminescence, a property that could be exploited in sensing applications.

Catalysis

The porous nature of some coordination polymers allows them to function as heterogeneous catalysts. The metal centers can act as Lewis acid sites, while the organic ligands can be functionalized to introduce catalytic moieties. Although not yet demonstrated for this compound-based CPs, there is potential for their use in catalysis, particularly if porous structures can be synthesized with accessible active sites.

Thermal Stability

The thermal stability of coordination polymers is a critical factor for their practical application. Thermogravimetric analysis (TGA) is the standard method for evaluating this property. For the cadmium-based polymers discussed, the removal of coordinated and guest water molecules would be expected at lower temperatures, followed by the decomposition of the organic ligands and the collapse of the framework at higher temperatures. The final decomposition product is typically the corresponding metal oxide.

Conclusion and Future Outlook

This compound has been demonstrated as a versatile ligand capable of forming coordination polymers with diverse structural motifs, including intriguing helical chains. The ability to control the dimensionality of the resulting framework through the judicious selection of secondary ligands highlights the potential for rational design of functional materials. While the current body of research on this compound-based coordination polymers is limited, the foundational work with cadmium(II) opens up numerous avenues for future investigation.

Future research should focus on expanding the library of metal ions used in conjunction with this compound to include transition metals and lanthanides, which could impart interesting magnetic and luminescent properties. A thorough investigation into the quantitative properties of these materials, such as gas sorption, catalytic activity, and photoluminescence, is crucial to unlocking their potential applications. Furthermore, the synthesis of porous, high-surface-area MOFs from this compound could lead to advancements in areas such as gas storage and separation. For drug development professionals, the creation of biocompatible coordination polymers of this compound could offer new platforms for drug delivery systems. The continued exploration of this versatile ligand promises to yield novel materials with tailored structures and functions.

References

The Untapped Therapeutic Potential of 2-Carboxycinnamic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of cinnamic acid, a naturally occurring organic acid, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities. While extensive research has focused on hydroxy- and methoxy-substituted analogues, the unique structural scaffold of 2-carboxycinnamic acid, featuring an additional carboxylic acid group on the phenyl ring, presents a largely unexplored area with considerable therapeutic promise. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, drawing insights from the well-established pharmacological profile of the broader cinnamic acid family. This document aims to serve as a foundational resource for researchers and drug development professionals, summarizing key findings, outlining experimental methodologies, and proposing future directions for the investigation of this intriguing class of compounds. We will explore their potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by quantitative data from related cinnamic acid derivatives, detailed experimental protocols, and illustrative signaling pathways.

Introduction to this compound Derivatives

This compound, also known as phthalylacetic acid, is an aromatic compound characterized by a cinnamic acid backbone with a second carboxylic acid group at the ortho position of the phenyl ring. This distinct structural feature is anticipated to significantly influence the molecule's physicochemical properties, such as solubility, polarity, and metal-chelating ability, thereby potentially modulating its biological activity and pharmacokinetic profile compared to other cinnamic acid derivatives. While direct studies on the biological activities of this compound derivatives are limited in the current literature, the extensive research on analogous cinnamic acid compounds provides a strong rationale for their investigation as potential therapeutic agents.

Potential Anticancer Activity

Cinnamic acid derivatives have demonstrated notable anticancer effects across various cancer cell lines.[1][2][3] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It is plausible that this compound derivatives could exhibit similar or enhanced anticancer properties.

Quantitative Data on Anticancer Activity of Cinnamic Acid Derivatives

The following table summarizes the in vitro cytotoxic activity of various cinnamic acid derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound analogues.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-bromo-5-phenylpenta-2,4-dienoic acid | HT-29 (colon) | Not specified as "remarkable" | [1] |

| Substituted Cinnamic Acid (Compound 2i) | A-549 (lung) | Not specified as "very good" | [1] |

| Harmicine-cinnamic acid hybrid (36f) | HepG2 (liver) | 0.74 | [4] |

| Harmicine-cinnamic acid hybrid (36e) | HepG2 (liver) | 2.19 | [4] |

| Harmicine-cinnamic acid hybrid (36d) | HepG2 (liver) | 3.11 | [4] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c) | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | [5] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d) | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | [5] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17a) | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | [5] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17d) | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Apoptosis Induction

Many cinnamic acid derivatives induce apoptosis in cancer cells. A simplified representation of a potential apoptotic pathway is shown below.

Potential Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Cinnamic acid and its derivatives have been reported to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[6][7]

Quantitative Data on Anti-inflammatory Activity of Cinnamic Acid Derivatives

The following table presents data on the anti-inflammatory effects of various cinnamic acid derivatives.

| Compound/Derivative | Assay | Effect | Reference |

| Symmetric cinnamic derivative (6h) | IL-6 inhibition (in vitro) | 85.9% inhibition | [8] |

| Symmetric cinnamic derivative (6h) | TNF-α inhibition (in vitro) | 65.7% inhibition | [8] |

| Caffeic acid n-hexylamide (CAHA) | Inhibition of human neutrophils' oxidative burst | Most active compound tested | [2] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathway: NF-κB Inhibition

A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of the NF-κB signaling pathway.[6]

Potential Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Cinnamic acid derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[9][10][11]

Quantitative Data on Antimicrobial Activity of Cinnamic Acid Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for several cinnamic acid derivatives against different microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Methyl caffeate | Candida albicans | 128 | [6] |

| Methyl 2-nitro cinnamate | Candida albicans | 128 | [6] |

| Cinnamic acid | Pseudomonas aeruginosa | 250 (sub-MIC) | [6] |

| Butyl cinnamate | Various Candida and Aspergillus species | 626.62 µM | [12] |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening new compounds for antimicrobial activity is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [ouci.dntb.gov.ua]

- 7. atlasofscience.org [atlasofscience.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]

- 11. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer’s Disease [mdpi.com]

Microbial Degradation of 2-Carboxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxycinnamic acid, an aromatic dicarboxylic acid, presents a unique structure for microbial metabolism. While specific degradation pathways for this molecule are not extensively documented in current literature, this guide synthesizes established principles of microbial catabolism of cinnamic acid and its derivatives to propose potential degradation routes. By examining known enzymatic reactions such as side-chain reduction, hydroxylation, decarboxylation, and beta-oxidation, we can infer plausible metabolic fates of this compound in various microbial systems. This document provides a comprehensive overview of relevant microbial pathways, quantitative data from related compounds, detailed experimental protocols for characterization, and visual diagrams of both established and hypothesized metabolic workflows. This guide serves as a foundational resource for researchers investigating the bioremediation potential, biocatalytic applications, and metabolic fate of this compound and related compounds.

Introduction

Cinnamic acid and its derivatives are phenylpropanoids widely distributed in the plant kingdom, playing crucial roles in the biosynthesis of lignin and other secondary metabolites. Their presence in soil and decaying plant matter makes them a significant carbon source for a diverse range of microorganisms. The microbial degradation of these compounds is a cornerstone of the global carbon cycle and a field of intensive research for applications in bioremediation and biocatalysis.

This compound is a derivative of cinnamic acid distinguished by an additional carboxyl group on the phenyl ring. This structural feature suggests unique metabolic challenges and opportunities for microorganisms. While the degradation of cinnamic acid is well-studied, the specific pathways for this compound remain largely unexplored. This guide will extrapolate from the known metabolism of cinnamic acid and other aromatic dicarboxylic acids to propose potential microbial degradation pathways for this compound.

Core Degradation Pathways of Cinnamic Acid and Derivatives

Microorganisms employ several strategies to catabolize cinnamic acid. These pathways often converge on central metabolites that can enter the tricarboxylic acid (TCA) cycle. The primary degradation strategies include:

-

Side-Chain Reduction: The acrylic acid side chain is reduced to a propionic acid side chain.

-

Aromatic Ring Hydroxylation: Hydroxyl groups are introduced to the benzene ring, a prerequisite for ring cleavage.

-

Decarboxylation: The carboxyl group of the side chain is removed.

-

Beta-Oxidation-like Pathway: The side chain is shortened in a manner analogous to fatty acid metabolism.

Pathway in Gram-Negative Bacteria: Stenotrophomonas sp. TRMK2

A well-characterized pathway in the Gram-negative bacterium Stenotrophomonas sp. TRMK2 involves the initial reduction of the side chain, followed by hydroxylation of the aromatic ring and subsequent cleavage. This bacterium can completely utilize 5 mM of cinnamic acid within 18 hours. The key steps are:

-

Cinnamic acid is reduced to 3-phenylpropionic acid by cinnamate reductase.

-

3-phenylpropionic acid is hydroxylated to form 3-(4-hydroxyphenyl)propionic acid by 3-phenylpropionic acid hydroxylase.

-

Further metabolism converts this intermediate to 4-hydroxybenzoic acid .

-

4-hydroxybenzoic acid is hydroxylated to protocatechuic acid by p-hydroxybenzoic acid hydroxylase.

-

The aromatic ring of protocatechuic acid is cleaved by protocatechuate 3,4-dioxygenase, leading to intermediates that enter central metabolism.

Fungal Degradation: Decarboxylation in Aspergillus niger

In fungi such as Aspergillus niger, a common pathway is the non-oxidative decarboxylation of cinnamic acid to produce styrene. This is a detoxification mechanism for the fungus. The reaction is catalyzed by two key enzymes:

-

Cinnamic Acid Decarboxylase (CdcA)

-

Flavin Prenyltransferase (PadA)

The genes for these enzymes are often found in a cluster with a regulatory gene, SdrA.

Proposed Degradation Pathways for this compound

Based on the established microbial metabolic strategies for cinnamic acid and aromatic dicarboxylic acids like phthalates, we propose two primary hypothetical pathways for the degradation of this compound.

Hypothetical Pathway A: Initial Decarboxylation

This pathway postulates an initial decarboxylation of one of the carboxyl groups, leading to a more familiar substrate for known catabolic pathways.

-

Initial Decarboxylation: A putative decarboxylase could remove the carboxyl group at the 2-position of the phenyl ring, yielding cinnamic acid .

-

Entry into a Cinnamic Acid Degradation Pathway: The resulting cinnamic acid would then be metabolized via established routes, such as the one observed in Stenotrophomonas sp. TRMK2, involving side-chain reduction, hydroxylation, and ring cleavage.

Alternatively, the side-chain carboxyl group could be removed first, leading to a different set of intermediates.

Hypothetical Pathway B: Analogy to Phthalate Degradation

Drawing a parallel with the microbial degradation of phthalic acid (benzene-1,2-dicarboxylic acid), this pathway involves initial dioxygenation of the aromatic ring.

-

Initial Dioxygenation: A dioxygenase, analogous to a phthalate dioxygenase, could hydroxylate the aromatic ring of This compound to form a dihydrodiol intermediate .

-

Dehydrogenation and Decarboxylation: Subsequent dehydrogenation would rearomatize the ring, followed by decarboxylation to yield catecholic compounds.

-

Ring Cleavage: The resulting catechol derivative would undergo ring cleavage by a dioxygenase, leading to intermediates that can enter central metabolic pathways.

Quantitative Data

While specific quantitative data for this compound degradation is unavailable, the following tables summarize key enzymatic activities and degradation rates for cinnamic acid and related compounds from the literature.

Table 1: Enzyme Activities in Cell-Free Extract of Stenotrophomonas sp. TRMK2 Grown on Cinnamic Acid

| Enzyme | Specific Activity (µmol/min/mg protein) |

| Cinnamate Reductase | Low |

| 3-Phenylpropionic Acid Hydroxylase | Moderate |

| p-Hydroxybenzoic Acid Hydroxylase | Moderate |

| Protocatechuate 3,4-Dioxygenase | High |

Note: The original study provided qualitative descriptions of activity levels.

Table 2: Degradation Rates of Cinnamic Acid and Derivatives by Various Microorganisms

| Compound | Microorganism | Concentration | Degradation Time | Reference |

| Cinnamic Acid | Stenotrophomonas sp. TRMK2 | 5 mM | 18 hours | |

| Cinnamic Acid | Yarrowia lipolytica | 125 mg/L | 24 hours | |

| p-Coumaric Acid | Yarrowia lipolytica | 125 mg/L | > 24 hours |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of cinnamic acid and this compound degradation.

Microbial Culture and Degradation Assay

Objective: To assess the ability of a microbial isolate to degrade this compound.

Materials:

-

Microbial isolate of interest

-

Minimal salts medium (MSM)

-

This compound stock solution (e.g., 100 mM in a suitable solvent, filter-sterilized)

-

Sterile culture flasks or tubes

-

Incubator shaker

-

Spectrophotometer

-

HPLC or GC-MS for analysis

Procedure:

-

Prepare MSM and autoclave.

-

Inoculate a starter culture of the microbial isolate in a rich medium (e.g., LB broth) and grow to the mid-log phase.

-

Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual rich medium.

-

Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 0.1).

-

Add this compound from the stock solution to the cell suspension to a final concentration of interest (e.g., 1 mM).

-

Incubate the cultures in a shaker at the optimal growth temperature for the isolate.

-

At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.

-

Separate the cells from the supernatant by centrifugation or filtration.

-

Analyze the supernatant for the disappearance of this compound and the appearance of potential metabolites using HPLC or GC-MS.

Enzyme Assays

Principle: This assay spectrophotometrically measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

-

Phosphate buffer (100 mM, pH 7.0)

-

NADH solution (1 mM)

-

Cinnamic acid solution (1 mM)

-

Cell-free enzyme extract

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing phosphate buffer, NADH, and cinnamic acid.

-

Initiate the reaction by adding an appropriate amount of the cell-free extract.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Principle: This assay measures the rate of consumption of the substrate, protocatechuate, which has a characteristic UV absorbance.

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Protocatechuic acid solution (0.1 mM)

-

Cell-free enzyme extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and protocatechuic acid.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at 290 nm.

-

Calculate the enzyme activity based on the rate of substrate depletion.

Analytical Methods

Objective: To quantify this compound and its non-volatile metabolites.

Typical Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of the analytes (e.g., 270-320 nm).

-

Quantification: Based on a standard curve of known concentrations of this compound and any identified metabolite standards.

Objective: To identify and quantify volatile or derivatized metabolites.

Procedure:

-

Extraction: Acidify the culture supernatant and extract with an organic solvent (e.g., ethyl acetate).

-

Derivatization: Evaporate the solvent and derivatize the residue to increase volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The compounds are separated based on their boiling points and retention times in the GC column and identified by their mass spectra.

Experimental Workflow

Conclusion

The microbial degradation of this compound is a promising yet understudied area of research. By leveraging the extensive knowledge of cinnamic acid and phthalate catabolism, this guide provides a framework for investigating the metabolic fate of this unique dicarboxylic acid. The proposed pathways, quantitative data from related compounds, and detailed experimental protocols offer a solid starting point for researchers in microbiology, biochemistry, and drug development. Future work should focus on isolating and characterizing microorganisms capable of utilizing this compound as a sole carbon source, identifying the specific enzymes and genes involved, and elucidating the complete degradation pathways. Such research will not only expand our fundamental understanding of microbial metabolism but also pave the way for novel biotechnological applications.

Spectroscopic Analysis of 2-Carboxycinnamic Acid: A Technical Guide for Structural Confirmation

Introduction

2-Carboxycinnamic acid (C₁₀H₈O₄), a dicarboxylic acid derivative of cinnamic acid, is a molecule of interest in various fields of chemical research.[1] Its structure, featuring a benzene ring and an acrylic acid moiety both substituted with carboxylic acid groups, presents a unique spectroscopic fingerprint. Accurate structural confirmation is paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic methods employed for the unequivocal structural elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The primary techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular framework of organic compounds like this compound.[1][3] It provides information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals distinct signals for the different types of protons present in the molecule.

-

Vinylic Protons: The two protons on the carbon-carbon double bond (H-α and H-β) of the acrylic acid chain typically appear as doublets due to spin-spin coupling.[1] The coupling constant (J-value) between these protons is crucial for determining the alkene geometry. A large coupling constant, typically in the range of 12-18 Hz, confirms the more stable trans (E) configuration.[1]

-

Aromatic Protons: The protons on the benzene ring will show complex splitting patterns (multiplets) in the aromatic region of the spectrum.[1] Their chemical shifts are influenced by the electronic effects of the two carboxylic acid substituents.

-

Carboxylic Acid Protons: The acidic protons of the two carboxyl groups are typically observed as broad singlets at a significantly downfield chemical shift, often exceeding 10 ppm.[1][4] These signals will disappear upon the addition of deuterium oxide (D₂O) due to proton exchange, a characteristic test for acidic protons.[1]

Table 1: Typical ¹H NMR Data for this compound Moiety

| Proton Type | Multiplicity | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | Broad Singlet | > 10.0 | - | Disappears with D₂O exchange. |

| Aromatic (Ar-H) | Multiplet | 7.2 - 8.0 | - | Complex pattern due to substitution. |

| Vinylic (β-proton) | Doublet | ~7.7 | 12 - 18 | Confirms trans stereochemistry. |

| Vinylic (α-proton) | Doublet | ~6.5 | 12 - 18 | Confirms trans stereochemistry. |

Note: Data is based on typical values for similar structures like cinnamic acid and may vary slightly depending on the solvent and concentration.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, complementing the proton data.[1]

-

Carboxyl Carbons: The carbon atoms of the two carboxylic acid groups will resonate at the downfield end of the spectrum, typically in the range of 165-185 δ.[4]

-

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (approximately 125-140 δ).[6] Quaternary carbons (those attached to the substituents) will typically show weaker signals.

-

Vinylic Carbons: The two carbons of the alkene double bond will have distinct chemical shifts, generally between 115-150 δ.

Table 2: Typical ¹³C NMR Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Vinylic (β-carbon) | ~145 |

| Aromatic (Ar-C) | 125 - 140 |

| Vinylic (α-carbon) | ~120 |

Note: Chemical shifts are approximate and can be influenced by the solvent.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7] For this compound, the IR spectrum is characterized by several key absorption bands.

-

O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[4][5][7]

-

C=O Stretch: A sharp and intense absorption appears around 1680-1710 cm⁻¹ due to the carbonyl (C=O) stretching of the carboxylic acid groups.[4][5] The conjugation with the aromatic ring and the alkene lowers the frequency.

-

C=C Stretch: The stretching vibration of the alkene C=C bond, which is conjugated with the aromatic ring, gives rise to an absorption band around 1620-1640 cm⁻¹.[5]

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹.[5]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Aromatic | C-H Stretch | ~3030 | Medium to Weak |

Note: Values are based on typical ranges for carboxylic acids and conjugated systems.[4][5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (molar mass: 192.17 g/mol ) is expected to show a molecular ion peak (M⁺) at an m/z of 192.[8]

-

Fragmentation: The molecule can undergo fragmentation, with common losses including H₂O (m/z 174), and COOH (m/z 147). The fragmentation pattern can be complex but provides further evidence for the proposed structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Identity | Notes |

| 192 | [M]⁺ | Molecular ion peak. |

| 174 | [M - H₂O]⁺ | Loss of a water molecule. |

| 147 | [M - COOH]⁺ | Loss of a carboxyl radical. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.[9] The extended conjugation in this compound, involving the benzene ring, the alkene, and the carbonyl group, results in strong UV absorbance.

Table 5: UV-Vis Spectroscopy Data for this compound

| Solvent | λ_max (nm) | Notes |

| Methanol / Ethanol | ~270 - 280 | Attributed to the π → π* transition of the conjugated system. |

Note: The maximum absorption wavelength (λ_max) can be influenced by the solvent. The λ_max for trans-cinnamic acid is around 270 nm.[10]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like electrospray ionization (ESI) or analyze the solid directly using a solids probe for electron ionization (EI).

-

UV-Vis: Prepare a dilute solution of the compound (e.g., 0.01 mM) in a UV-transparent solvent such as methanol or ethanol.[11]

-

-

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used for data acquisition.

-

IR: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

MS: Analyze the sample using a mass spectrometer. For EI, a 70 eV electron beam is typically used. For softer ionization techniques like ESI, the sample solution is infused into the source.

-

UV-Vis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning over a wavelength range of approximately 200-400 nm.[11]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of various spectroscopic techniques. ¹H and ¹³C NMR provide the core skeletal information, including stereochemistry, while IR spectroscopy confirms the presence of key functional groups, particularly the two carboxylic acids. Mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy corroborates the existence of the extended conjugated system. Together, these methods provide a comprehensive and unambiguous characterization of the molecule's structure, which is essential for its use in scientific research and development.

References

- 1. This compound | 18454-53-0 | Benchchem [benchchem.com]

- 2. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 3. britannica.com [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. echemi.com [echemi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. eu-opensci.org [eu-opensci.org]

- 10. researchgate.net [researchgate.net]

- 11. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Carboxycinnamic Acid: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Carboxycinnamic acid, a dicarboxylic acid featuring a phenyl ring, a carboxylic acid, and an acrylic acid moiety in an ortho arrangement, represents a highly versatile and reactive scaffold. Its unique structural configuration, particularly the geometric isomerism of the carbon-carbon double bond, dictates its reactivity and unlocks access to a diverse range of valuable heterocyclic compounds. This technical guide delves into the core physicochemical properties, synthetic applications, and experimental protocols associated with this compound, highlighting its significance as a pivotal building block for researchers in organic chemistry and drug development.

The presence of two distinct carboxylic acid groups and a reactive alkene offers multiple handles for chemical modification.[1] The trans-isomer is generally the more stable form, while the cis-isomer is a key intermediate for intramolecular cyclization reactions, leading to the formation of lactones such as isocoumarins and 3,4-dihydroisocoumarins. These heterocyclic motifs are prevalent in a vast number of natural products and biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide will provide a comprehensive overview of the synthetic pathways leveraging this compound and its derivatives, offering detailed experimental insights and data-driven summaries to aid in the design of novel synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. This compound is a crystalline solid with properties that are influenced by its isomeric form. The predominantly available commercial form is the trans-isomer.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₄ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| CAS Number | 612-40-8 (trans) | [4] |

| Melting Point | 197-202 °C | ChemicalBook |

| pKa | 3.49 ± 0.36 (Predicted) | ChemicalBook |

| Density | 1.396 ± 0.06 g/cm³ | ChemicalBook |

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is primarily dictated by the interplay between its carboxylic acid groups and the α,β-unsaturated system. The geometric configuration of the double bond is a critical factor, with the cis-isomer being conformationally primed for intramolecular reactions.

Isomerization and Intramolecular Cyclization

The conversion of the thermodynamically more stable trans-2-carboxycinnamic acid to the cis-isomer is a key step to unlock its potential for cyclization. This isomerization can often be achieved photochemically, using UV irradiation. Once formed, cis-2-carboxycinnamic acid can undergo intramolecular conjugate addition, also known as a Michael addition, where the carboxylate anion attacks the β-carbon of the unsaturated system. This is followed by lactonization to yield 3,4-dihydroisocoumarin-4-carboxylic acid.

Synthesis of Isocoumarins: A Case Study

Isocoumarins are a prominent class of lactones whose synthesis can be conceptually linked to the cyclization of this compound derivatives. A common and illustrative synthetic route to the isocoumarin core involves the use of homophthalic acid, a close structural analog of the hydrated form of cis-2-carboxycinnamic acid. The reaction of homophthalic anhydride (derived from homophthalic acid) with an acyl chloride provides a direct route to substituted isocoumarins.[5] This transformation highlights the utility of the underlying ortho-dicarboxylic acid scaffold.

The following table summarizes the reaction conditions for a representative synthesis of a substituted isocoumarin, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid, from homophthalic anhydride.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product | Yield |

| Homophthalic Anhydride | Acetyl Chloride | Pyridine | Reflux | 4-acetyl-1H-2-benzopyran-1,3(4H)-dione | High |

| 4-acetyl-1H-2-benzopyran-1,3(4H)-dione | Conc. H₂SO₄ | - | - | 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | Excellent |

Detailed Experimental Protocols

Precise and reproducible experimental protocols are crucial for successful synthesis. Below is a detailed methodology for the synthesis of homophthalic anhydride and its subsequent conversion to a substituted isocoumarin, illustrating a key synthetic application of this structural motif.

Protocol 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid

This procedure is adapted from established methods for the dehydration of dicarboxylic acids.[6]

Materials:

-

Homophthalic acid (1 mole equivalent)

-

Acetic anhydride (1 mole equivalent)

Apparatus:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

A mixture of dry homophthalic acid (60 g, 0.33 mole) and acetic anhydride (31 ml, 0.33 mole) is placed in a 200-ml round-bottomed flask fitted with a reflux condenser.

-

The mixture is heated to reflux and maintained for 2 hours.

-

The reaction mixture is then cooled to approximately 10°C for 30 minutes to allow for the crystallization of the product.

-

The solid homophthalic anhydride is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with a small amount of glacial acetic acid (10 ml) and pressed to remove as much solvent as possible.

-

The product is then dried under vacuum to yield pure homophthalic anhydride.

Protocol 2: Synthesis of 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid

This protocol demonstrates the synthesis of a substituted isocoumarin from homophthalic anhydride.

Materials:

-

Homophthalic anhydride

-

Acetyl chloride

-

Pyridine

-

Concentrated Sulfuric Acid

Apparatus:

-

Reaction flask with stirrer

-

Addition funnel

-

Standard work-up and purification glassware

Procedure:

-

Step A: Acylation. Homophthalic anhydride is dissolved in pyridine and the solution is cooled. Acetyl chloride is added dropwise, and the reaction is stirred at reflux to form the intermediate, 4-acetyl-1H-2-benzopyran-1,3(4H)-dione.

-

Step B: Rearrangement. The isolated intermediate is treated with concentrated sulfuric acid. This acidic condition promotes a rearrangement to yield the final product, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid.

-

Work-up and Purification. The reaction mixture is quenched with ice-water, and the precipitated product is collected by filtration, washed, and recrystallized from an appropriate solvent to afford the pure isocoumarin derivative.

Applications in Drug Discovery and Development

While direct examples of marketed drugs synthesized from this compound are not prominently documented, its role as a precursor to the isocoumarin scaffold is of significant interest to the pharmaceutical industry. Isocoumarins and their dihydro-analogs are privileged structures in medicinal chemistry, with a wide array of reported biological activities.[2][3]

-

Antifungal and Antimicrobial Agents: Many naturally occurring and synthetic isocoumarins exhibit potent activity against various fungal and bacterial strains.[7]

-

Anticancer Activity: Certain isocoumarin derivatives have demonstrated cytotoxicity against various cancer cell lines, making them attractive leads for the development of new chemotherapeutic agents.[3]

-

Enzyme Inhibition: The isocoumarin core has been identified as a scaffold for the inhibition of various enzymes, including proteases, which are implicated in a range of diseases.

The ability to readily access substituted isocoumarins through synthetic routes conceptually based on this compound chemistry provides medicinal chemists with a powerful tool to generate libraries of compounds for biological screening. The functional group tolerance of these synthetic methods allows for the systematic modification of the isocoumarin core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, possessing a unique combination of functional groups that enable the construction of complex molecular architectures. Its ability to undergo isomerization and subsequent intramolecular cyclization provides a powerful strategy for the synthesis of heterocyclic systems, most notably isocoumarins and their derivatives. While direct, large-scale applications may utilize more stable precursors like homophthalic acid, the underlying reactivity principles of the this compound scaffold are fundamental. The detailed protocols and synthetic strategies outlined in this guide demonstrate the potential of this building block and its conceptual analogs to serve as a cornerstone in the development of novel synthetic methodologies and in the discovery of new therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens doors to new possibilities in the efficient and strategic synthesis of biologically active compounds.

References

- 1. This compound | 18454-53-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, predominantly trans, 97% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Carboxycinnamic Acid in Aromatic Carboxylic Acids Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxycinnamic acid, a member of the aromatic carboxylic acid family, is a molecule of significant interest in diverse research fields. Its unique structure, featuring both a carboxylic acid and an acrylic acid moiety attached to a benzene ring, imparts a distinct reactivity profile, making it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthesis, and its emerging role in biological and pharmaceutical research. While direct quantitative biological data for this compound is limited in publicly available literature, this document will leverage data from closely related cinnamic acid derivatives to provide illustrative context and potential avenues for future investigation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 612-40-8 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 197-202 °C | |

| Solubility | Slightly soluble in water, soluble in ethanol, DMSO, and DMF | |

| pKa | ~3.5 and ~4.5 (estimated for the two carboxylic acid groups) |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 (broad s) | Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~8.1 (d, J ≈ 8.0 Hz) | Doublet | 1H | Ar-H ortho to the vinyl group |

| ~7.8 (d, J ≈ 16.0 Hz) | Doublet | 1H | Vinylic proton (β to COOH on the acrylic chain) |

| ~7.7 (t, J ≈ 7.6 Hz) | Triplet | 1H | Ar-H para to the vinyl group |

| ~7.6 (t, J ≈ 7.6 Hz) | Triplet | 1H | Ar-H meta to the vinyl group |

| ~6.5 (d, J ≈ 16.0 Hz) | Doublet | 1H | Vinylic proton (α to COOH on the acrylic chain) |

2.2.2. 13C NMR Spectroscopy (DMSO-d6, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon (aromatic -COOH) |

| ~167 | Carbonyl carbon (acrylic -COOH) |

| ~142 | Vinylic carbon (β to COOH on the acrylic chain) |

| ~138 | Aromatic carbon (ipso, attached to the vinyl group) |

| ~133 | Aromatic carbon |

| ~131 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon (ipso, attached to the carboxylic acid) |

| ~122 | Vinylic carbon (α to COOH on the acrylic chain) |

2.2.3. FTIR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 1710-1680 | Strong | C=O stretch of conjugated carboxylic acid |

| 1640-1620 | Medium | C=C stretch of the vinyl group |

| 1600-1450 | Medium-Weak | C=C stretching in the aromatic ring |

| 1440-1395 | Medium | O-H bend of carboxylic acid |

| 1300-1200 | Strong | C-O stretch of carboxylic acid |

| 980-960 | Medium | =C-H bend (out-of-plane) of trans-alkene |

| 800-600 | Medium-Strong | C-H bending (out-of-plane) of aromatic ring |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One of the most common laboratory-scale preparations involves the oxidative cleavage of 2-naphthol.

Synthesis of this compound from 2-Naphthol

This protocol is a representative procedure based on established chemical principles for the oxidation of naphthols.

Objective: To synthesize this compound via the oxidative cleavage of 2-naphthol.

Materials:

-

2-Naphthol

-

Sodium periodate (NaIO₄)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Reaction Mixture: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.4 g (0.1 mol) of 2-naphthol in 200 mL of a 1 M aqueous sodium hydroxide solution.

-

Oxidation: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 42.6 g (0.2 mol) of sodium periodate in 200 mL of deionized water over a period of 1 hour. Maintain the temperature below 10 °C. After the addition is complete, continue stirring at room temperature for 2 hours.

-

Secondary Oxidation: To the reaction mixture, add a solution of 15.8 g (0.1 mol) of potassium permanganate in 200 mL of deionized water dropwise. The addition should be slow enough to keep the temperature below 30 °C. After the addition, stir the mixture at room temperature overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Acidification: Carefully acidify the mixture to pH 1-2 with concentrated sulfuric acid. A white precipitate of this compound should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure this compound. Dry the purified crystals under vacuum.

Logical Workflow for Synthesis:

Applications in Aromatic Carboxylic Acids Research

This compound serves as a versatile platform for a variety of research applications, primarily as a ligand in coordination chemistry and as a precursor in organic synthesis.

Metal-Organic Frameworks (MOFs)

The presence of two carboxylic acid groups with different spatial orientations makes this compound an excellent candidate for the construction of novel Metal-Organic Frameworks (MOFs). The flexibility of the acrylic acid linker allows for the formation of diverse and complex structures.

Representative Protocol for MOF Synthesis:

This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker and a metal salt.

Materials:

-

This compound

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

Procedure:

-

Precursor Solution: In a 20 mL glass vial, dissolve 19.2 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of the chosen metal salt in 10 mL of DMF.

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours.

-

Isolation: After cooling to room temperature, decant the mother liquor. The crystalline product is typically found at the bottom of the liner.

-

Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.

-

Drying: Dry the final product under vacuum at 60 °C for 12 hours.

Logical Workflow for MOF Synthesis:

Role in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is a key metabolic intermediate in the biodegradation of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene by certain microorganisms. Understanding this pathway is crucial for bioremediation strategies.

Simplified Microbial Degradation Pathway of Naphthalene: